molecular formula C8H14O3 B158189 Ethyl 2-hydroxycyclopentanecarboxylate CAS No. 1883-91-6

Ethyl 2-hydroxycyclopentanecarboxylate

Cat. No. B158189
CAS RN: 1883-91-6
M. Wt: 158.19 g/mol
InChI Key: IIFIGGNBUOZGAB-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxycyclopentanecarboxylate is an organic compound with the CAS Number: 54972-10-0 and a molecular weight of 158.2 . It is used in various scientific research and industrial applications.


Molecular Structure Analysis

The molecular formula of Ethyl 2-hydroxycyclopentanecarboxylate is C8H14O3 . It has a monoisotopic mass of 158.094299 Da . The compound contains a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, and 1 five-membered ring .

Scientific Research Applications

  • Hydrolysis Kinetics and Mechanism

    • Ethyl cis-2-hydroxycyclopentanecarboxylate exhibits a faster hydrolysis rate compared to ethyl cyclopentanecarboxylate. This is attributed to factors other than intramolecular hydrogen bonding, as evidenced by the similar hydrolysis rates of ethyl trans-2-hydroxycyclopentanecarboxylate (Capon & Page, 1971).
  • Synthesis Methodologies

    • A one-pot synthesis method for ethyl 1-hydroxycyclopentanecarboxylates has been developed using cycloalumination of terminal olefins (Dzhemilev et al., 2007).
    • Ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate can be obtained by reducing 3-oxocyclopentanecarboxylate with non-fermenting yeast, leading to various diastereoselective and stereospecific reactions (Herradón & Seebach, 1989).
  • Enzymatic Catalysis and Synthesis

    • Enzymatic reactions of β-hydroxy esters like ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate show a competition of acylation and hydrolysis during asymmetric O-acylation processes (Forró et al., 2013).
    • The synthesis of (R)-5-hydroxymethyl-2-isopropyl-5-methylcyclopent-1-en-1-yl trifluoromethylsulfonate, a potential chiral building block for terpenoids, involves a lipase-catalyzed enantioselective hydrolysis starting from ethyl 2-oxocyclopentane-1-carboxylate (Kuwata et al., 2017).
  • Chemical Reactions and Intermediates

    • Ethyl 2-oxocyclopentanecarboxylate is used as a key intermediate for synthesizing macrocyclic systems with fused or exocyclic nitrogen heterocycles (Zoorob et al., 2012).
    • The compound is also employed in the synthesis of functionalized stable phosphorus ylides, leading to the formation of alkylated products and cyclobutene derivatives (Asghari et al., 2008).
  • Pharmacological Potential

    • A study explored the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural analog of natural amino acids and a potential antitumor agent (Huddle & Skinner, 1971).
    • Novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, synthesized from ethyl 2-hydroxycyclopentanecarboxylate, show promising antioxidant activity (Asha et al., 2009).

properties

IUPAC Name

ethyl 2-hydroxycyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFIGGNBUOZGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940324
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxycyclopentanecarboxylate

CAS RN

54972-10-0, 1883-91-6
Record name 54972-10-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122560
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122559
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122559
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 2-hydroxycyclopentane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R MAYER - Newer Methods of Preparative Organic Chemistry V2, 2012 - books.google.com
… Example 6 Ethyl 2-hydroxycyclopentanecarboxylate (66a). This compound is prepared by the reduction of ethyl 2-oxocyclopentanecarboxylate in an equal volume of ethanol using 10% …
Number of citations: 2 books.google.com
F Yoshizako, M Ogino, A Nishimura, M Chubachi… - Journal of fermentation …, 1995 - Elsevier
… Although the stereochemical characteristics of ethyl 2-hydroxycyclopentanecarboxylate, …
Number of citations: 7 www.sciencedirect.com
H Miya, M Kawada, Y Sugiyama - Bioscience, biotechnology …, 1996 - academic.oup.com
… Four stereoisomers of ethyl 2-hydroxycyclopentanecarboxylate were prepared: (i) (I R.2S)-… Four stereoisomers of ethyl 2-hydroxycyclopentanecarboxylate (6a d) and nonyl alcohol …
Number of citations: 7 academic.oup.com
D Zhu, C Mukherjee, JD Rozzell, S Kambourakis… - Tetrahedron, 2006 - Elsevier
… -3-hydroxybutyrate,9, 14 ethyl 2-isopropyl-3-hydroxybutyrate,14, 15 ethyl 2-benzyl-3-hydroxybutyrate, 16 ethyl 2-chloro-3-hydroxybutyrate, 17 ethyl 2-hydroxycyclopentanecarboxylate …
Number of citations: 60 www.sciencedirect.com
E Forró, Z Galla, F Fülöp - Journal of Molecular Catalysis B: Enzymatic, 2013 - Elsevier
The ester function of ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate [(±)-1] and ethyl (±)-5-hydroxycyclopent-1-enecarboxylate [(±)-2] was demonstrated to undergo hydrolysis, as a …
Number of citations: 7 www.sciencedirect.com
B Marku - 2020 - search.proquest.com
Maple syrup is made out of the sap of sugar maple (Acer saccharum) and it contains concentrated sugar, organic acids, amino acids, minerals and volatile compounds, which are …
Number of citations: 0 search.proquest.com
A Ros, A Magriz, H Dietrich, JM Lassaletta… - Tetrahedron, 2007 - Elsevier
The transfer hydrogenation of bicyclic and monocyclic β-keto esters using HCO 2 H/Et 3 N as the hydrogen source and TsDPEN-based Ru(II) catalysts proceeds with dynamic kinetic …
Number of citations: 43 www.sciencedirect.com
HH Cho - 2001 - search.proquest.com
ProQuest Dissertations Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly fi'om the original or copy submitted…
Number of citations: 2 search.proquest.com
KH Gibson, JE Saxton - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… 1-ethyl-2-hydroxycyclopentanecarboxylate (27.9 g, 0.1 5 …
Number of citations: 2 pubs.rsc.org

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